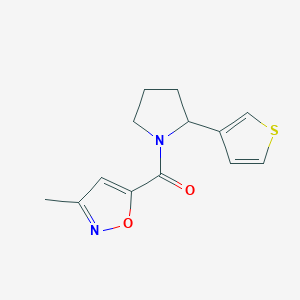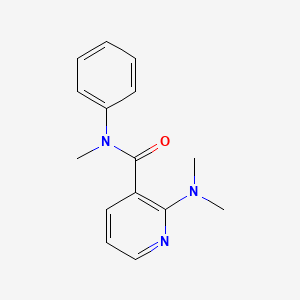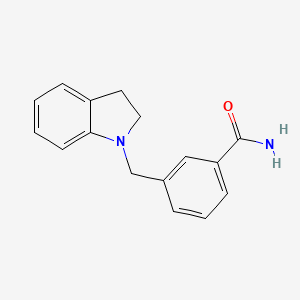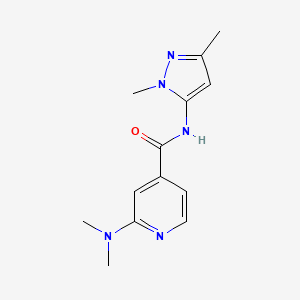![molecular formula C16H22N2O3 B7558893 N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. This compound was first identified in the early 1990s and has since been the subject of numerous scientific investigations.
作用機序
The mechanism of action of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide involves the activation of the immune system and the induction of tumor necrosis. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This leads to the recruitment of immune cells to the tumor site, which then attack and destroy the tumor cells.
Biochemical and Physiological Effects:
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (cell death) in tumor cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of the immune system. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One of the advantages of using N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide in lab experiments is its selective targeting of tumor blood vessels, which can lead to the destruction of the tumor mass. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has also been shown to enhance the effectiveness of other anti-cancer agents, making it a potentially valuable addition to combination therapies. However, one limitation of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide is its toxicity, which can limit its use in clinical settings.
将来の方向性
There are a number of future directions for research on N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide. One area of interest is the development of more effective and less toxic formulations of this compound. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide and its potential use in combination therapies for cancer treatment.
合成法
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2-methylbenzoyl chloride, followed by reaction with acetic anhydride. This results in the formation of N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide as a white crystalline powder.
科学的研究の応用
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has been studied for its potential use in cancer treatment, specifically as a vascular disrupting agent. This compound has been shown to selectively target tumor blood vessels, leading to the destruction of the tumor mass. N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide has also been shown to enhance the effectiveness of other anti-cancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10-5-6-14(7-15(10)17-13(4)19)16(20)18-8-11(2)21-12(3)9-18/h5-7,11-12H,8-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVPHHKWYUUOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)

